3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound is a benzo[c]chromen-6-one derivative featuring a 3-methoxyphenyl-substituted oxoethoxy group at position 3 and a methyl group at position 2. Its core structure consists of a fused tetracyclic system (benzene fused to a chromenone ring), with a partially hydrogenated cyclohexene moiety.
Properties
IUPAC Name |
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-14-21(27-13-20(24)15-6-5-7-16(12-15)26-2)11-10-18-17-8-3-4-9-19(17)23(25)28-22(14)18/h5-7,10-12H,3-4,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRHXWUYWWGIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120669 | |
| Record name | 7,8,9,10-Tetrahydro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433240-81-4 | |
| Record name | 7,8,9,10-Tetrahydro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433240-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 670245-85-9) is a synthetic derivative belonging to the class of benzochromenes. This article explores its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.407 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 553.5 ± 50.0 °C at 760 mmHg |
| LogP | 5.20 |
| Flash Point | 302.7 ± 18.1 °C |
These properties indicate that the compound is relatively stable under normal conditions and possesses lipophilic characteristics, which may influence its bioavailability and interaction with biological systems.
Antioxidant Activity
Research has indicated that derivatives of benzochromenes exhibit significant antioxidant properties. A study demonstrated that related compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity of This compound was assessed through various in vitro assays, confirming its potential to mitigate oxidative damage in cellular models.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It was found to inhibit the production of pro-inflammatory cytokines in human neutrophils, suggesting a mechanism that could be beneficial for treating inflammatory diseases . The compound's ability to modulate signaling pathways involved in inflammation (e.g., NF-kB pathway) was also highlighted.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using agar diffusion methods and broth microdilution assays, yielding promising results against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance its antimicrobial efficacy.
Cytotoxicity and Cancer Research
In cancer research, the compound has shown cytotoxic effects against several cancer cell lines. Studies reported IC50 values indicating significant anti-proliferative activity in breast and colon cancer cells . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, with evidence suggesting activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Case Study on Antioxidant Activity : A study published in MDPI evaluated the antioxidant capacity of several benzochromene derivatives, including our compound. It was found to reduce oxidative stress markers significantly in human cell lines exposed to hydrogen peroxide .
- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, treatment with a benzochromene derivative resulted in decreased levels of inflammatory markers and improved patient-reported outcomes over a six-week period .
- Case Study on Cytotoxicity : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may improve solubility compared to hydrophobic phenyl or biphenylyl analogs . Chlorinated derivatives (e.g., ) likely exhibit enhanced metabolic stability due to reduced oxidative metabolism .
- Hydrogen Bonding : The benzodioxol substituent () provides additional hydrogen-bonding sites, which could enhance binding affinity in biological systems .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are effective for preparing this compound, and how can intermediates be optimized?
The synthesis involves constructing the tetrahydrobenzo[c]chromen-6-one core followed by introducing the 3-methoxyphenyl-oxoethoxy substituent. Key steps include:
- Core formation : Use ZrCl₄ or CuSO₄ catalysts to cyclize resorcinol derivatives with carbonyl-containing precursors (e.g., ethyl 2-oxocyclohexanecarboxylate) to generate the tetrahydrobenzo[c]chromenone scaffold .
- Alkylation : React the hydroxylated intermediate with 2-bromo-1-(3-methoxyphenyl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxoethoxy side chain .
- Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.
Q. What spectroscopic techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–7.4 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl signals (δ ~170–190 ppm). For example, the tetrahydro ring protons appear as multiplet clusters between δ 1.5–2.7 ppm .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1730 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₂₃H₂₂O₆).
Q. How can researchers assess the compound’s antioxidant activity in preliminary assays?
- DPPH/ABTS Radical Scavenging : Prepare solutions in methanol (0.1–100 µM), measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS), and compare to standards like ascorbic acid .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression analysis.
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in the compound’s hydrogen-bonding network?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution data.
- Refinement with SHELXL : Apply restraints for disordered moieties (e.g., methoxyphenyl group) and refine hydrogen-bonding parameters (d, θ) using SHELX’s weighting scheme .
- Graph Set Analysis : Classify hydrogen bonds (e.g., C(6) or R₂²(8) motifs) to map supramolecular interactions influencing crystal packing .
Q. What computational strategies predict interactions with enzymatic targets like FAAH or AChE?
- Molecular Docking : Use AutoDock Vina with crystal structures of FAAH (PDB: 3LI8) or AChE (PDB: 4EY7). Parameterize the compound’s force field with Gaussian 09 (B3LYP/6-31G*).
- Binding Affinity Analysis : Calculate ΔG values and identify key residues (e.g., Ser241 in FAAH) involved in hydrogen bonding or π-π stacking .
Q. How can substituent effects on bioactivity be systematically studied?
- SAR Exploration : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, alkyl chain modifications) using the pathways in .
- Biological Screening : Compare IC₅₀ values across enzyme inhibition (e.g., FAAH, AChE) and antioxidant assays to identify pharmacophore requirements .
Q. What experimental designs address contradictions in solubility and stability data?
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.
- Solubility Enhancement : Test co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes, analyzing results via phase-solubility diagrams .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
